N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC15661142
Molecular Formula: C16H17BrN4O
Molecular Weight: 361.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17BrN4O |
|---|---|
| Molecular Weight | 361.24 g/mol |
| IUPAC Name | N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C16H17BrN4O/c1-11(2)14-9-15(20-19-14)16(22)21-18-10-13(17)8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)(H,21,22)/b13-8-,18-10+ |
| Standard InChI Key | WFMRMDAGDXDXPT-FLJXDESYSA-N |
| Isomeric SMILES | CC(C)C1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/Br |
| Canonical SMILES | CC(C)C1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)Br |
Introduction
N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole ring, a carboxamide group, and a bromo-substituted phenylpropene moiety. This compound is of interest due to its potential biological activities and unique chemical structure.
Synthesis Methods
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step reactions, including condensation reactions and halogenation steps. The synthesis typically requires careful control of reaction conditions to achieve the desired stereochemistry and functional group arrangement.
Comparison with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-Isopropylpyrazole | Pyrazole ring with isopropyl group | Anticancer |
| 4-Bromophenol | Bromine-substituted phenol | Antimicrobial |
| 2-Amino-4-(bromomethyl)phenol | Amino and bromo groups | Anti-inflammatory |
| N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide | Pyrazole ring, carboxamide, bromo-substituted phenylpropene | Potential biological activities |
Research Findings and Future Directions
Given the limited availability of specific research findings on N-[[(Z)-2-bromo-3-phenyl-prop-2-enylidene]amino]-5-isopropyl-1H-pyrazole-3-carboxamide, further studies are needed to explore its biological activities and potential applications. Interaction studies involving this compound could focus on its reactivity and biological interactions, potentially uncovering new therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume